molecular formula C16H16FN3O2 B2452053 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine CAS No. 251097-68-4

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

Cat. No. B2452053
M. Wt: 301.321
InChI Key: QJWPGXTWEMHBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of "1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine"1.



Physical And Chemical Properties Analysis

Similarly, specific physical and chemical properties of “1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine” are not readily available1.


Scientific Research Applications

Crystallography and Material Science

Medicinal Chemistry and Pharmacology

  • Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, known for their significance in medicinal chemistry, were synthesized and characterized. Docking studies for the synthesized compound were also presented, demonstrating the compound's relevance in medicinal chemistry (Balaraju et al., 2019).

  • Antimicrobial Studies : Novel substituted piperazine derivatives were synthesized and characterized, and their efficacy as antimicrobial agents was evaluated against various bacterial strains. Certain compounds demonstrated potent antimicrobial activities, indicating their potential in addressing bacterial infections (Narendra Sharath Chandra et al., 2006).

  • Neuropharmacology : A study on the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, derivatives of a known compound, revealed their potential as PET radioligands for in vivo quantification of 5-HT1A receptors. This could be significant for studying neuropsychiatric disorders (García et al., 2014).

  • Drug Discovery and Development : The discovery and development of a novel small molecule as a motilin receptor agonist were discussed. The compound exhibited promising pharmacokinetic profiles and potential for gastrointestinal motility disorders treatment (Westaway et al., 2009).

Future Directions

The compound appears in a list of substances with no currently known legitimate uses2. However, the document does not provide specific future directions for “1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine”.


properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWPGXTWEMHBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319891
Record name 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

CAS RN

251097-68-4
Record name 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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